Synthesis and Properties of 2-(2-Amino-5-chlorophenyl)acetic acid: A Technical Guide for Pharmaceutical Intermediates
Synthesis and Properties of 2-(2-Amino-5-chlorophenyl)acetic acid: A Technical Guide for Pharmaceutical Intermediates
Executive Summary
In medicinal chemistry and active pharmaceutical ingredient (API) process research, 2-(2-Amino-5-chlorophenyl)acetic acid serves as a critical bifunctional building block. Featuring both a nucleophilic aniline moiety and a carboxylic acid functional group, this compound allows for facile intra- and intermolecular cyclizations. It is most notably utilized as a direct precursor in the synthesis of the anti-inflammatory agent Tenidap and various cyclooxygenase (COX) inhibitors[1]. This whitepaper details the physicochemical properties, structural characterization, and a self-validating synthetic protocol for generating this intermediate with high purity.
Physicochemical Properties & Safety Profile
Understanding the baseline properties of 2-(2-Amino-5-chlorophenyl)acetic acid is essential for reaction monitoring, downstream purification, and safe handling. The compound exists as a zwitterion in neutral aqueous conditions, dictating its unique solubility profile.
Table 1: Physicochemical and Safety Data [2][3]
| Property | Value / Description |
| IUPAC Name | 2-(2-Amino-5-chlorophenyl)acetic acid |
| CAS Registry Number | 500572-08-7 |
| Molecular Formula | C8H8ClNO2 |
| Molecular Weight | 185.61 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, and alkaline aqueous solutions; poorly soluble in cold water and non-polar organics. |
| GHS Hazards | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) |
Retrosynthetic Strategy and Mechanistic Pathway
The most atom-economical and industrially scalable route to 2-(2-amino-5-chlorophenyl)acetic acid is the base-promoted hydrolysis of 5-chlorooxindole (5-chloro-1,3-dihydro-2H-indol-2-one), a readily available industrial intermediate also used in the synthesis of antipsychotics like ziprasidone[4].
Mechanistic Causality: Oxindoles are cyclic amides (lactams). While standard amides are generally resistant to hydrolysis, the inherent ring strain of the 5-membered lactam and the thermodynamic stabilization of the resulting aromatic aniline drive the reaction forward under strongly basic conditions. Hydroxide ions attack the electrophilic carbonyl carbon, collapsing the tetrahedral intermediate to cleave the C-N bond. This generates the highly soluble sodium salt of the amino acid, which is subsequently neutralized to yield the target compound[1].
Base-catalyzed lactam hydrolysis of 5-chlorooxindole to 2-(2-Amino-5-chlorophenyl)acetic acid.
Experimental Protocol: Hydrolysis of 5-Chlorooxindole
This self-validating protocol is designed to ensure maximum yield while preventing the re-cyclization of the product back to the starting oxindole—a common side reaction if the pH and temperature are improperly managed.
Table 2: Reaction Optimization Parameters for Lactam Hydrolysis
| Parameter | Optimal Value | Causality / Impact of Deviation |
| NaOH Concentration | 20% w/v (3.0 eq) | Ensures complete lactam ring opening; lower concentrations lead to incomplete conversion. |
| Reaction Temperature | 100°C (Reflux) | Overcomes the activation energy barrier of the highly stable cyclic amide. |
| Acidification pH | 4.5 – 5.0 | Isoelectric point for maximum precipitation; lower pH solubilizes the product[1]. |
| Acidification Temp | < 10°C | Prevents thermodynamically driven dehydration and re-cyclization back to the lactam. |
Step-by-Step Methodology:
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Alkaline Digestion :
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Action : Suspend 5-chlorooxindole (1.0 eq) in a 20% aqueous NaOH solution (3.0 eq). Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
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Causality & Validation : The starting material is insoluble in water but will gradually dissolve as the lactam ring opens to form the highly soluble sodium 2-(2-amino-5-chlorophenyl)acetate. Complete dissolution of the suspension serves as a visual, self-validating indicator of reaction progress.
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Cooling and Aqueous Wash :
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Action : Cool the reaction mixture to 0–5°C. Extract the basic aqueous layer once with a small volume of ethyl acetate, discarding the organic layer.
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Causality : The ethyl acetate wash removes unreacted starting material and non-polar organic impurities, exploiting the fact that the target molecule is currently safely partitioned in the aqueous phase as a sodium salt.
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Controlled Acidification (Critical Step) :
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Action : While maintaining the internal temperature strictly below 10°C, add 2M H₂SO₄ dropwise under vigorous stirring until the pH reaches 4.5–5.0[1].
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Causality & Validation : The free amino acid precipitates at its isoelectric point. If the solution becomes too acidic (pH < 2), the aniline amine will protonate, forming a soluble anilinium salt, drastically reducing the isolated yield. Furthermore, excessive heat during acidification drives dehydration, re-forming the 5-chlorooxindole lactam. The sudden formation of a dense, off-white precipitate serves as the visual validation of successful neutralization.
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Isolation and Drying :
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Action : Filter the resulting precipitate under vacuum. Wash the filter cake with ice-cold deionized water to remove residual inorganic salts (e.g., Na₂SO₄). Dry under vacuum at 40°C until a constant weight is achieved.
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Analytical Characterization
To confirm structural integrity and the absence of the lactam starting material, the following spectroscopic markers should be evaluated:
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¹H NMR (DMSO-d₆) : Validation of the ring-opening is confirmed by the disappearance of the broad lactam N-H proton (~10.5 ppm). The product will exhibit a new set of broad primary amine protons (-NH₂) around 5.0–6.0 ppm, and a characteristic singlet for the exocyclic methylene bridge (-CH₂-) at approximately 3.4 ppm.
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IR Spectroscopy : The strong lactam carbonyl stretch (~1700 cm⁻¹) of the starting material will shift to a broader carboxylic acid carbonyl stretch (~1650–1680 cm⁻¹), accompanied by N-H stretching bands characteristic of a primary amine (3300–3400 cm⁻¹).
Applications in API Synthesis
The primary industrial application of 2-(2-amino-5-chlorophenyl)acetic acid is in the synthesis of Tenidap . As described in established synthetic routes, the amino acid is reacted with potassium isocyanate in the presence of acetic acid to yield 2-(5-chloro-2-ureidophenyl)acetic acid. This ureido intermediate is subsequently cyclized using acetic acid and sodium acetate to form the 5-chloro-2-oxindole-1-carboxamide core of the Tenidap API[1].
References
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[2] BLD Pharm. 500572-08-7 | 2-(2-Amino-5-chlorophenyl)acetic acid. Retrieved from bldpharm.com.2
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[1] DrugFuture. Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库. Retrieved from drugfuture.com. 1
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[3] CDH Fine Chemical. 2-Chloro Phenylacetic Acid CAS No 2444-36-2 MATERIAL SAFETY DATA SHEET. Retrieved from cdhfinechemical.com. 3
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[4] Universidade de Lisboa. Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Retrieved from ulisboa.pt. 4
